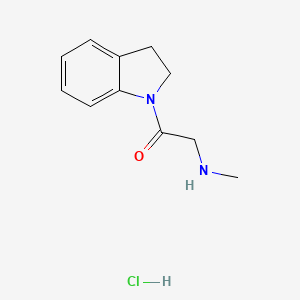

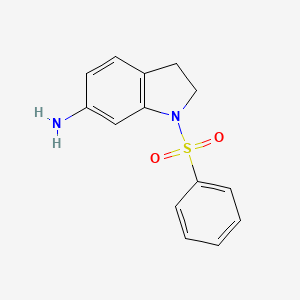

1-(2,3-Dihydro-1H-indol-1-YL)-2-(methylamino)-1-ethanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2- (1H-Indol-1-yl)ethanamine” is a heterocyclic building block with the empirical formula C10H12N2 . It has a molecular weight of 160.22 . The product is provided by Sigma-Aldrich as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for “2- (1H-Indol-1-yl)ethanamine” is NCCN1C=CC2=CC=CC=C12 . The InChI is 1S/C10H12N2/c11-6-8-12-7-5-9-3-1-2-4-10 (9)12/h1-5,7H,6,8,11H2 .Physical And Chemical Properties Analysis

“2- (1H-Indol-1-yl)ethanamine” is a solid . The flash point is not applicable .Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Research has shown that derivatives of 1H-Indole, similar to the structure , have been synthesized and exhibit significant antimicrobial and antifungal activities. These compounds, through various synthetic pathways, have been tested against both gram-positive and gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans, showcasing their potential as broad-spectrum antimicrobial agents. Specifically, novel 1H-indole derivatives were created through reactions involving indole and chloroacetyl chloride, further reacting with different chemicals to yield compounds with notable antibacterial and antifungal properties (Letters in Applied NanoBioScience, 2020).

Neuroprotective Agents

Indole derivatives have also been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases. Certain compounds have been identified as potent ligands for the NMDA receptor, with additional antioxidant properties that contribute to their neuroprotective effects. The incorporation of a catechol moiety into these molecules has been shown to enhance their antioxidant capabilities, making them dual-effective agents in neuroprotection studies (Bioorganic & Medicinal Chemistry, 2013).

Anti-inflammatory Agents

Another area of application for 1H-indole derivatives is in the development of anti-inflammatory agents. Research focused on synthesizing novel chalcone derivatives involving 1H-indole has demonstrated their potential as anti-inflammatory compounds. The synthesis process typically involves the reaction of indole with chloroacetylchloride, followed by further chemical reactions to produce compounds evaluated for their anti-inflammatory activity using in vivo models (Current Drug Discovery Technologies, 2022).

Photoinduced Molecular Transformations

The compound's structural relatives have been used in photoinduced molecular transformations, leading to the creation of novel heterocyclic compounds. These studies highlight the compound's versatility in synthetic chemistry, enabling the production of diverse molecular structures with potential applications in material science and pharmaceuticals (Helvetica Chimica Acta, 1993).

D(2)/D(4) Receptor Antagonists

Optimization studies of compounds structurally related to 1-(2,3-Dihydro-1H-indol-1-YL)-2-(methylamino)-1-ethanone hydrochloride have led to the identification of potent D(2)/D(4) receptor antagonists. These findings are significant for the development of new therapeutic agents in neuropsychiatric disorders (Bioorganic & Medicinal Chemistry Letters, 2002).

Safety And Hazards

The product has several hazard statements: H301 - Toxic if swallowed, H315 - Causes skin irritation, H318 - Causes serious eye damage, H335 - May cause respiratory irritation . The product is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The target organs are the respiratory system .

Propriétés

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-(methylamino)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c1-12-8-11(14)13-7-6-9-4-2-3-5-10(9)13;/h2-5,12H,6-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDSVWSQZOYROL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CCC2=CC=CC=C21.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dihydro-1H-indol-1-YL)-2-(methylamino)-1-ethanone hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)